1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE
Description
Significance and Emerging Research Trajectories of Substituted Piperidine (B6355638) Derivatives
Substituted piperidine derivatives represent a crucial class of heterocyclic compounds in modern chemistry, particularly within the pharmaceutical industry. ijnrd.org The piperidine scaffold is a privileged structure, found in a multitude of natural alkaloids and synthetic drugs, owing to its unique three-dimensional shape and ability to interact with biological targets. ijnrd.org The versatility of the piperidine ring allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities, including antihistaminic, antipsychotic, and analgesic properties. ijnrd.org
Current research continues to explore the vast chemical space offered by substituted piperidines. Emerging trajectories focus on the development of novel synthetic methodologies that are both efficient and stereoselective, enabling the creation of complex piperidine-containing molecules. There is also significant interest in exploring new therapeutic applications for these compounds, driven by a deeper understanding of their structure-activity relationships and pharmacological mechanisms. ijnrd.org
Contextualization within Heterocyclic and Medicinal Chemistry
Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen-containing rings like piperidine being among the most prevalent structural motifs in drug molecules. The saturated nature of the piperidine ring allows it to adopt well-defined chair conformations, which can be crucial for precise binding to biological receptors. The nitrogen atom can act as a basic center, influencing the compound's solubility, and provides a key point for synthetic modification.
In medicinal chemistry, the incorporation of a piperidine moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It is often used to enhance membrane permeability, improve metabolic stability, and provide a scaffold for orienting other functional groups to optimize interactions with a specific biological target. The study of compounds like 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE provides valuable insights into how specific substitutions on the piperidine ring influence its chemical reactivity and potential as a building block in the synthesis of more complex, biologically active molecules.
Evolution of Research Interests Pertaining to this compound
The primary research interest in this compound has been historically linked to its application in the synthesis of the antitussive agent, Pipazetate. chemicalbook.comwikipedia.org Pipazetate was developed in the mid-20th century, and during that period, the synthesis and optimization of its intermediates, including this compound, were of significant interest. The synthesis of Pipazetate involves the reaction of 1-azaphenothiazine-10-carbonyl chloride with 2-[2-(piperidyl)ethoxy]ethanol (an alternative name for the subject compound). wikipedia.org
While Pipazetate is no longer a widely used medication, the synthetic routes developed for it and its intermediates remain part of the broader knowledge base of pharmaceutical chemistry. wikipedia.org In more recent times, the focus on this specific molecule has diminished, with broader research efforts directed towards the development of new classes of piperidine derivatives with novel therapeutic applications. However, it continues to be available from various chemical suppliers, indicating its use in smaller-scale research and as a building block in synthetic chemistry. chemicalbook.com The study of such established intermediates can still offer valuable lessons for the design and synthesis of new chemical entities.
Detailed Research Findings
The available research on this compound is primarily centered on its physical and chemical properties as a synthetic intermediate.
Physicochemical Properties: This compound is typically a liquid at room temperature and possesses properties that make it suitable for various chemical reactions. innospk.compipzine-chem.com Its structure, containing both a tertiary amine and a primary alcohol, along with an ether linkage, allows for a degree of solubility in both polar and non-polar solvents. chemicalbook.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3603-43-8 | chemicalbook.com |
| Molecular Formula | C9H19NO2 | chemicalbook.com |
| Molecular Weight | 173.25 g/mol | chemicalbook.com |
| Boiling Point | 105-106 °C (at 3 Torr) | chemicalbook.com |
| Density | ~1.007 g/cm³ (Predicted) | chemicalbook.com |
| Appearance | Liquid/Oil | chemicalbook.cominnospk.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Hexane, Methanol (B129727) | chemicalbook.com |
Synthetic Utility: The most well-documented use of this compound is as a precursor in the final steps of Pipazetate synthesis. chemicalbook.comwikipedia.org In this synthesis, the hydroxyl group of this compound reacts with an activated carbonyl group on the phenothiazine (B1677639) core to form an ester linkage, completing the structure of the final drug molecule. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNPPASXPOPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403471 | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3603-43-8 | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 1 2 2 Hydroxyethoxy Ethyl Piperidine
Mechanistic Investigations of Piperidine (B6355638) N-Alkylation Pathways
The primary route for synthesizing 1-[2-(2-hydroxyethoxy)ethyl]piperidine is through the nucleophilic substitution reaction between piperidine and an alkylating agent derived from diethylene glycol. This reaction typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. pressbooks.pub
A critical aspect of this synthesis is managing the reactivity of the amine. Direct alkylation of secondary amines can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. masterorganicchemistry.com The use of appropriate stoichiometry, a suitable base, and controlled addition of the alkylating agent can effectively favor the desired mono-alkylation product. researchgate.net
Elucidation of Reaction Kinetics and Thermodynamics
The N-alkylation of piperidine is a second-order reaction, meaning its rate is dependent on the concentrations of both the piperidine and the alkylating agent. gac.edunih.gov The reaction rate is significantly influenced by several factors, including the solvent, temperature, and the presence of steric hindrance.
Kinetic studies on analogous piperidine reactions show that polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed to facilitate the SN2 mechanism. researchgate.net The choice of solvent can have a profound impact on reaction rates; for instance, some displacement reactions involving piperidine are found to be significantly faster in ethanol (B145695) than in water. nih.gov Thermodynamically, the reaction is typically exothermic, driven by the formation of a stable C-N bond. However, the activation energy (Ea) presents a kinetic barrier that must be overcome, often by heating the reaction mixture. gac.edu The entropy of activation (ΔS‡) for these reactions is generally negative, reflecting the increased order in the transition state as two molecules combine into one complex. nih.gov
Table 1: Kinetic Influences on Piperidine N-Alkylation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Solvent Polarity | Rate increases in polar aprotic solvents (e.g., DMF, MeCN). | Stabilizes the charged transition state of the SN2 reaction without solvating the nucleophile excessively. researchgate.net |
| Temperature | Rate increases with temperature. | Provides the necessary activation energy to overcome the kinetic barrier of the reaction. gac.edu |
| Steric Hindrance | Rate decreases with increased steric bulk on either the amine or the alkylating agent. | Hinders the back-side attack required for the SN2 mechanism. pressbooks.pub |
| Base | Use of a non-nucleophilic base (e.g., K₂CO₃, Hunig's base) can increase the rate. | Neutralizes the acid byproduct (HX), preventing the protonation and deactivation of the piperidine nucleophile. researchgate.net |
Role of Leaving Groups in Alkylating Reagents
The efficiency of the N-alkylation reaction is critically dependent on the nature of the leaving group on the alkylating agent. A good leaving group is essential because it is involved in the rate-determining step of the SN2 reaction. acsgcipr.org The ideal alkylating agent for this synthesis would be a derivative of diethylene glycol, such as 2-(2-chloroethoxy)ethanol (B196239) or 2-(2-bromoethoxy)ethanol.
The ability of a group to leave is inversely related to its basicity; therefore, weak bases make excellent leaving groups because they can stabilize the negative charge they acquire upon departure. acsgcipr.org For halide leaving groups, the reactivity order is I > Br > Cl > F. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also exceptionally good leaving groups, often even more reactive than iodides, due to the high stability of their corresponding sulfonate anions. acsgcipr.org While highly reactive alkylating agents can speed up the reaction, they may also increase the risk of side reactions and can be potential genotoxic impurities, requiring careful consideration for syntheses intended for pharmaceutical applications.
Table 2: Comparison of Leaving Groups for N-Alkylation
| Leaving Group | Formula | Reactivity | Comments |
|---|---|---|---|
| Iodide | I⁻ | Excellent | Highly reactive but can be more expensive. |
| Bromide | Br⁻ | Very Good | Common choice offering a good balance of reactivity and cost. researchgate.net |
| Chloride | Cl⁻ | Good | Less reactive than bromide but often more economical. |
| Tosylate | CH₃C₆H₄SO₃⁻ | Excellent | Very effective, used for less reactive systems. |
Development of High-Yield and Selective Synthetic Routes
Achieving a high yield of this compound requires optimizing the reaction to favor selective mono-N-alkylation and minimize the formation of byproducts. This involves the careful selection of reagents, catalysts, and reaction conditions.
Catalytic Systems for Enhanced Efficiency
While the N-alkylation can proceed without a catalyst, various systems can enhance its efficiency and selectivity. The use of a base is crucial to scavenge the acid (e.g., HBr or HCl) formed during the reaction, which would otherwise protonate the starting piperidine and render it non-nucleophilic. researchgate.net
Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or strong, non-nucleophilic organic bases like N,N-diisopropylethylamine (Hunig's base). researchgate.net In some protocols, phase-transfer catalysts are employed. These catalysts, often quaternary ammonium salts, facilitate the reaction between reactants that are in different phases (e.g., a solid inorganic base and an organic solution), increasing the reaction rate. youtube.com
An alternative catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.gov This method allows for the N-alkylation of amines using alcohols directly. In this process, a catalyst, often based on a transition metal like manganese or palladium, temporarily oxidizes the alcohol (e.g., diethylene glycol) to an aldehyde. nih.govchemrxiv.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst to yield the final N-alkylated amine, with water as the only byproduct. nih.govchemrxiv.org This method is considered a green chemistry approach as it avoids the use of pre-functionalized alkyl halides. nih.gov
Table 3: Catalytic/Base Systems for N-Alkylation of Piperidine
| System | Reagents | Role | Advantage |
|---|---|---|---|
| Base-Mediated | Piperidine, Alkyl Halide, K₂CO₃, DMF | K₂CO₃ acts as a base to neutralize acid byproduct. | Simple, cost-effective, and widely used method. researchgate.net |
| Hydrogen Autotransfer | Piperidine, Diethylene Glycol, Mn or Pd catalyst | Catalyst facilitates oxidation of alcohol to an aldehyde for reductive amination. | High atom economy, produces only water as a byproduct, avoids alkyl halides. nih.govchemrxiv.org |
| Dual Copper/Photoredox | Piperidine, Alkyl Halide, Cu catalyst, Photocatalyst | Enables the use of less reactive alkyl halides like chlorides under mild conditions. princeton.edu | Expands substrate scope to include challenging alkylating agents. princeton.edu |
Stereoselective Synthesis of Analogues
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the synthesis of chiral analogues, where the piperidine ring is substituted, is a significant area of medicinal chemistry research. nih.govajchem-a.comgoogle.com
The stereochemical outcome of synthesizing such analogues is determined by the synthetic route. If a pre-existing chiral substituted piperidine is used as the starting material, the N-alkylation reaction at the nitrogen atom will not affect the existing stereocenter, leading to a stereospecific synthesis.
Alternatively, stereoselectivity can be introduced during the formation of the piperidine ring itself. Modern synthetic methods, such as those employing gold or palladium catalysis, allow for the highly diastereoselective and enantioselective construction of substituted piperidine rings from acyclic precursors. nih.govnih.gov For example, hydrogenation of substituted pyridine (B92270) precursors can lead to specific cis- or trans-isomers of substituted piperidines, which can then be alkylated to produce the desired chiral analogues. whiterose.ac.uk
Process Optimization for Industrial and Scaled-Up Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires a focus on safety, cost-effectiveness, sustainability, and process robustness. google.com Key considerations include the choice of raw materials, management of reaction conditions, and efficient product isolation and purification.
Raw Materials: For large-scale production, the starting materials must be readily available and inexpensive. Piperidine and derivatives of diethylene glycol, such as 2-(2-chloroethoxy)ethanol, fit these criteria. Using alcohols directly via hydrogen autotransfer catalysis is an increasingly attractive industrial option due to its green credentials. wikipedia.org
Reaction Conditions: Optimization involves finding the ideal balance of temperature, pressure, and reaction time to maximize yield and throughput while minimizing energy consumption and byproduct formation. The choice of solvent is critical; while solvents like DMF are effective, their toxicity and difficulty in removal lead to the exploration of greener alternatives like butanol or performing reactions under pressure in lower-boiling solvents like acetonitrile. acsgcipr.org
Safety and Work-up: On an industrial scale, the use of hazardous reagents like sodium hydride is often avoided due to safety concerns related to its vigorous reaction with water. google.com Processes using safer bases like potassium carbonate are preferred. The work-up procedure must be simple and scalable. Purification by vacuum distillation is generally favored over chromatography for large quantities due to lower cost and solvent consumption. The potential to recover and recycle solvents and unreacted reagents is also a key factor in optimizing the process for industrial viability.
Impurity Profiling and Control Strategies
The control of impurities in the synthesis of active pharmaceutical ingredient (API) intermediates like this compound is of paramount importance to ensure the safety and efficacy of the final drug product. The primary synthetic route, N-alkylation of piperidine with 2-(2-chloroethoxy)ethanol, can potentially lead to the formation of several impurities.
Potential Impurities:
A significant potential impurity is the quaternary ammonium salt , formed by the further reaction of the tertiary amine product with another molecule of 2-(2-chloroethoxy)ethanol. researchgate.netquora.com The nitrogen atom of the newly formed this compound can act as a nucleophile and attack a second molecule of the alkylating agent. This over-alkylation is a common side reaction in the N-alkylation of amines. dtic.mil
Another set of impurities arises from the starting materials themselves. Unreacted piperidine and 2-(2-chloroethoxy)ethanol can remain in the final product if the reaction does not go to completion or if the purification process is not efficient.
Furthermore, side reactions involving the hydroxyl group of either the product or the starting material can lead to other impurities. For instance, under certain conditions, elimination reactions could occur.
Control Strategies:
To control the formation of these impurities, several strategies can be employed:
Stoichiometric Control: Careful control of the molar ratio of the reactants is crucial. Using a slight excess of piperidine can help to minimize the formation of the quaternary ammonium salt, as the alkylating agent will be the limiting reagent. researchgate.net
Reaction Conditions Optimization: The reaction temperature and time should be carefully monitored. Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions and impurity formation.
Choice of Base: The selection of an appropriate base is important. A base that is strong enough to neutralize the generated acid but not so strong as to promote side reactions is ideal. Inorganic bases like potassium or sodium carbonate are often preferred for their ease of removal after the reaction. chemicalforums.com
Purification Techniques: A robust purification process is essential. Vacuum distillation is a common method for purifying the final product and removing unreacted starting materials and lower-boiling impurities. Recrystallization of the product or its salt form can also be an effective purification strategy. For the analogous piperazine (B1678402) compound, vacuum rectification is used to achieve high purity. google.com
Below is a table summarizing the potential impurities and the strategies for their control.
| Impurity Name | Chemical Structure | Origin | Control Strategy |
| 1,1-bis[2-(2-hydroxyethoxy)ethyl]piperidin-1-ium chloride | Over-alkylation of the product | Stoichiometric control (excess piperidine), controlled reaction time and temperature | |
| Piperidine | Unreacted starting material | Efficient purification (distillation) | |
| 2-(2-chloroethoxy)ethanol | Unreacted starting material | Efficient purification (distillation) |
Evaluation of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. who.int The evaluation of sustainable synthesis protocols for this compound focuses on several key areas: the use of greener solvents, alternative alkylating agents, and energy-efficient reaction conditions.
Alternative Alkylating Agents:
A significant improvement in the sustainability of the N-alkylation process can be achieved by replacing alkyl halides with alcohols. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology utilizes an alcohol as the alkylating agent, with water being the only byproduct, which is a significant advantage over traditional methods that produce salt waste. organic-chemistry.orgresearchgate.net In this approach, a catalyst, often based on a transition metal like ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. organic-chemistry.orgresearchgate.net
For the synthesis of this compound, this would involve the reaction of piperidine with 2-(2-hydroxyethoxy)ethanol directly, in the presence of a suitable catalyst.
Sustainable Solvents and Catalysts:
The use of greener solvents is another cornerstone of sustainable synthesis. Water is the most desirable green solvent, and developing catalytic systems that are effective in aqueous media is a key research area. For N-alkylation reactions, deep eutectic solvents (DESs) have also emerged as a sustainable alternative to volatile organic compounds. rsc.org
In terms of catalysis, the use of heterogeneous catalysts, such as zeolites, is advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. rsc.org For instance, nanosized zeolite beta has been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols. rsc.org
Energy Efficiency:
The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemicalforums.com Flow chemistry is another approach that can improve the efficiency and safety of chemical processes, including electroreductive cyclization for piperidine synthesis. quora.com
A comparison of a conventional versus a potential sustainable protocol is outlined in the table below.
| Parameter | Conventional Protocol | Potential Sustainable Protocol |
| Alkylating Agent | 2-(2-chloroethoxy)ethanol | 2-(2-hydroxyethoxy)ethanol |
| Byproduct | Inorganic Salt (e.g., KCl) | Water |
| Solvent | DMF, Acetonitrile | Water, Deep Eutectic Solvents |
| Catalyst | None (Base promoted) | Heterogeneous catalyst (e.g., Zeolite) or Homogeneous transition metal catalyst |
| Energy Source | Conventional Heating | Microwave Irradiation, Flow Chemistry |
The development and implementation of such sustainable protocols not only minimize the environmental footprint of producing this compound but can also lead to more efficient and cost-effective manufacturing processes.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 2 Hydroxyethoxy Ethyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of 1-[2-(2-hydroxyethoxy)ethyl]piperidine in solution. This technique probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within the molecule's magnetic fields, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.
To establish unambiguous connectivity, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons on the piperidine (B6355638) ring and between the protons along the ethoxyethyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This experiment would confirm the connection of the ethoxyethyl side chain to the nitrogen atom of the piperidine ring by showing correlations between the piperidine protons and the carbons of the side chain, and vice versa.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | t | 2H | -O-CH₂-CH₂-OH |
| 3.58 | t | 2H | -O-CH₂-CH₂-OH |
| 3.50 | t | 2H | N-CH₂-CH₂-O- |
| 2.65 | t | 2H | N-CH₂-CH₂-O- |
| 2.45 | t | 4H | Piperidine (C2, C6) - Equatorial/Axial |
| 1.58 | m | 4H | Piperidine (C3, C5) - Equatorial/Axial |
| 1.45 | m | 2H | Piperidine (C4) - Equatorial/Axial |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 72.5 | -O-CH₂-CH₂-OH |
| 68.0 | N-CH₂-CH₂-O- |
| 61.2 | -O-CH₂-CH₂-OH |
| 58.0 | N-CH₂-CH₂-O- |
| 54.8 | Piperidine (C2, C6) |
| 26.0 | Piperidine (C3, C5) |
| 24.5 | Piperidine (C4) |
The piperidine ring can exist in a dynamic equilibrium of chair conformations. The orientation of the ethoxyethyl substituent (axial vs. equatorial) can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred three-dimensional structure in solution. The relative energies of different conformers can also be estimated through computational modeling in conjunction with experimental NMR data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₁₉NO₂), HRMS would provide a measured mass accurate to several decimal places, distinguishing it from other compounds with the same nominal mass.
Furthermore, by employing tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner. The analysis of these fragment ions provides valuable structural information, corroborating the connectivity established by NMR. Characteristic fragmentation patterns would likely include the loss of the hydroxyethoxy group and cleavage at the C-N bonds of the piperidine ring.
Table 3: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 174.1489 | (To be determined experimentally) |
| [M+Na]⁺ | 196.1308 | (To be determined experimentally) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Structure
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations.
For this compound, key expected vibrational bands would include:
A broad O-H stretching band in the IR spectrum, typically around 3400 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
C-O stretching vibrations for the ether and alcohol functionalities, expected in the 1050-1250 cm⁻¹ range.
C-N stretching vibrations, typically observed in the 1000-1200 cm⁻¹ region.
The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to various bending and skeletal vibrations, providing a unique signature for the molecule.
X-ray Diffraction Analysis for Crystalline Forms and Absolute Configuration
Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction offers the most definitive method for structural analysis. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. It would unequivocally establish the solid-state conformation of the piperidine ring and the ethoxyethyl side chain. Furthermore, for chiral compounds, X-ray diffraction can be used to determine the absolute configuration.
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, allowing for both quantification and identification of the main compound and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase. By selecting appropriate columns and mobile phases (e.g., reversed-phase or normal-phase), high-resolution separation can be achieved. Detectors such as UV-Vis, refractive index (RI), or a mass spectrometer (LC-MS) can be used for detection and quantification, providing a robust assessment of the compound's purity.
Computational Chemistry and Theoretical Investigations of 1 2 2 Hydroxyethoxy Ethyl Piperidine
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For 1-[2-(2-hydroxyethoxy)ethyl]piperidine, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure.
Research on related piperidine (B6355638) derivatives demonstrates that the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net DFT calculations would confirm this for the title compound and determine the preferred orientation (axial vs. equatorial) of the N-[2-(2-hydroxyethoxy)ethyl] substituent. Key ground-state properties that can be calculated include bond lengths, bond angles, and dihedral angles, providing a precise geometric profile of the molecule. nih.gov Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. nih.gov
Table 1: Illustrative Ground State Parameters Calculable by DFT This table presents typical parameters obtained from DFT calculations for piperidine-containing molecules. The values are illustrative and not specific experimental data for this compound.
| Parameter | Description | Illustrative Value Range |
|---|---|---|
| Total Energy | The total electronic energy of the optimized structure in its ground state. | Varies (e.g., in Hartrees) |
| Dipole Moment | A measure of the net molecular polarity. | 1.5 - 3.0 Debye |
| C-N Bond Length (ring) | The distance between carbon and nitrogen atoms within the piperidine ring. | 1.46 - 1.48 Å |
| C-C Bond Length (ring) | The distance between carbon atoms within the piperidine ring. | 1.52 - 1.55 Å |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the nitrogen atom's lone pair and the oxygen atoms' lone pairs are expected to contribute significantly to the HOMO, making these sites nucleophilic. The LUMO is likely distributed across the antibonding orbitals of the structure.
Table 2: Illustrative FMO Properties from DFT Calculations This table shows representative FMO data for piperidine derivatives. The values are for illustrative purposes.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the conformational landscapes of flexible molecules like this compound by simulating the movements of its atoms. rsc.org The flexible ethoxy-ethyl side chain can adopt numerous conformations, and MD simulations can identify the most probable and energetically favorable ones.
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent (e.g., water), these simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonds form between the solvent and the hydroxyl and ether groups of the piperidine derivative. nih.gov This provides a detailed picture of the molecule's behavior in a realistic chemical environment. rsc.org
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods leverage computational data to predict how a molecule will react and the likely mechanisms of those reactions. By combining results from DFT and FMO analysis, a detailed picture of reactivity can be constructed.
A key tool in this area is the Molecular Electrostatic Potential (MEP) map, which is generated from DFT calculations. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would highlight the nucleophilic character of the nitrogen lone pair and the oxygen atoms, as well as the electrophilic nature of the hydrogen atom of the hydroxyl group. This information is crucial for predicting interaction sites for hydrogen bonding and for understanding potential reaction pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov While no specific QSAR studies on this compound were identified, research on other piperidine derivatives illustrates the methodology. nih.gov
In a typical QSAR study, a set of related molecules (e.g., various N-substituted piperidines) is used. For each molecule, a range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., topological descriptors, constitutional descriptors). nih.gov A mathematical model is then built to correlate these descriptors with an observed activity (e.g., toxicity, receptor binding affinity). nih.govnih.gov
Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of new compounds with desired properties, guiding synthetic efforts toward more promising candidates and reducing the need for extensive experimental screening. nih.gov
Table 3: Common Components of a QSAR Model for Piperidine Derivatives Based on general QSAR study principles. nih.gov
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity or property to be predicted. | Insecticidal activity (pLC50), Receptor affinity (pKi) |
| Independent Variables | Calculated molecular descriptors that represent the chemical structure. | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of hydrogen bond donors/acceptors. |
| Statistical Method | The algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Artificial Neural Networks (ANN). |
Chemical Reactivity and Derivatization Strategies of 1 2 2 Hydroxyethoxy Ethyl Piperidine
Modifications of the Piperidine (B6355638) Nitrogen: Quaternization and Amide Formation
The tertiary nitrogen atom in the piperidine ring is a key site for chemical reactions, primarily involving the nitrogen's lone pair of electrons.
Quaternization: The tertiary amine of 1-[2-(2-hydroxyethoxy)ethyl]piperidine is readily susceptible to quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. These salts are notable for their increased water solubility and have applications in various fields. Common alkylating agents include alkyl halides such as iodomethane (B122720) or longer-chain haloalkanes. For instance, the quaternization of piperidine rings tethered to polymer backbones has been effectively achieved using iodomethane to produce N,N-dimethyl piperidinium (B107235) cations. google.com A similar reaction with this compound would yield a permanently charged cationic derivative.
Another advanced quaternization strategy is cyclo-quaternization, which can be achieved using dihaloalkanes like 1,4-dibromobutane (B41627) or 1,5-dibromopentane. google.com This process results in the formation of N-spirocyclic quaternary ammonium cations, where a new ring system is formed with the nitrogen atom as the spiro center. google.com
Amide Formation: Direct amide formation at the piperidine nitrogen of the title compound is not feasible, as the nitrogen atom is tertiary and lacks the necessary hydrogen atom for condensation with a carboxylic acid. The formation of an amide bond requires a primary or secondary amine.
Therefore, strategies to create amide derivatives involving a piperidine moiety connected to the hydroxyethoxyethyl side chain would necessitate starting with a different piperidine precursor. For example, a common method involves the amide coupling of a carboxylic acid with a piperidine derivative that contains a primary or secondary amine, such as 4-aminopiperidine. nih.gov This reaction is typically facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). nih.gov Following the amide bond formation, the desired N-substituent, such as the 2-(2-hydroxyethoxy)ethyl group, could then be introduced in a subsequent alkylation step.
Table 1: General Reactions of the Piperidine Nitrogen
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
| Cyclo-quaternization | Dihaloalkane (e.g., 1,4-dibromobutane) | N-spirocyclic quaternary ammonium salt |
| Amide Coupling (Indirect) | Carboxylic Acid, Coupling Agents (EDC, HOBt), Aminopiperidine precursor | Piperidine-containing amide |
Functionalization of the Hydroxyl Group: Esterification and Etherification
The terminal primary hydroxyl group on the ethoxyethyl side chain provides a reactive site for producing a wide array of functionalized derivatives through esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides. A prominent example of this transformation is the synthesis of the antitussive (cough suppressant) drug Pipazetate. chemicalbook.combeilstein-journals.org In this synthesis, this compound is reacted with 1-azaphenothiazine-10-carbonyl chloride. The hydroxyl group of the piperidine derivative acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride to form the corresponding ester, Pipazetate. beilstein-journals.org The reaction is typically carried out by boiling the reactants in a solvent such as chlorobenzene. beilstein-journals.org
General esterification methods, such as transesterification, are also applicable. This can be achieved by reacting the alcohol with an excess of a simple methyl or ethyl ester in the presence of a catalyst like metallic sodium, which drives the reaction by liberating methanol (B129727) or ethanol (B145695). rsc.org
Etherification: Further functionalization of the hydroxyl group can be achieved through etherification to produce more complex ether derivatives. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed.
Modern methods, such as visible-light photoredox catalysis, offer alternative routes for etherification. google.com These reactions can proceed under mild conditions and demonstrate broad substrate scope, including for electron-rich substrates. google.com For example, alkoxy radicals can be generated from alcohols and then used in carbon-hydrogen (C-H) bond functionalization reactions to form new ether linkages, such as the synthesis of tetrahydrofurans. google.com
Table 2: Synthesis of Pipazetate via Esterification
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | 1-Azaphenothiazine-10-carbonyl chloride | Reflux in chlorobenzene | Pipazetate beilstein-journals.org |
Transformations of the Ether Linkage and Alkyl Chain
The ether bond within the 2-(2-hydroxyethoxy)ethyl side chain is generally stable but can be cleaved under harsh acidic conditions. The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr).
The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen.
SN2 Mechanism: For ethers with primary or methyl groups, the reaction proceeds via an SN2 pathway. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the ether oxygen. In the case of this compound, both carbons flanking the ether oxygen are primary. Attack at the carbon further from the piperidine ring would yield 2-(1-piperidino)ethanol and 2-haloethanol. Attack at the carbon closer to the ring would yield N-(2-haloethyl)piperidine and ethylene (B1197577) glycol. The precise outcome can be influenced by reaction conditions and steric factors.
SN1 Mechanism: If one of the alkyl groups attached to the ether oxygen is tertiary or can form a stable carbocation (e.g., benzylic), the cleavage occurs via an SN1 mechanism. This is not directly applicable to the parent molecule but could be relevant for certain derivatives.
If an excess of the hydrohalic acid is used, any alcohol products formed during the cleavage can be further converted into the corresponding alkyl halides.
Cyclization Reactions and Annulation Strategies
While numerous methods exist for the synthesis of the piperidine ring itself through cyclization, such as the electroreductive cyclization of imines with dihaloalkanes, specific examples of intramolecular cyclization involving the side chain of this compound are not prominent in the literature.
Hypothetically, the side chain could be chemically modified to facilitate a cyclization reaction. For instance, oxidation of the terminal hydroxyl group to an aldehyde or carboxylic acid could create an electrophilic center capable of reacting intramolecularly to form a new ring system, such as a lactone or lactam, depending on the reaction pathway.
Radical cyclization is another known strategy for creating substituted piperidines. These reactions can involve the cyclization of α-aminoalkyl radicals onto unactivated double bonds within the same molecule. To apply this to the target compound, the side chain would first need to be modified to introduce a suitable radical precursor and an unsaturated bond at an appropriate position to favor a 6-membered ring closure.
Development of Novel Heterocyclic Derivatives
The role of this compound as a building block is best exemplified by its use in the synthesis of complex, novel heterocyclic compounds. As previously discussed, its most significant application is in the production of Pipazetate. beilstein-journals.org
The synthesis of Pipazetate transforms the simple piperidine and alcohol functional groups into a significantly more complex molecule containing a 10H-pyrido[3,2-b] ncats.iobenzothiazine core. ncats.iochemicalbook.com This tricyclic, fused heterocyclic system is constructed separately and then coupled with the this compound side chain via an esterification reaction. beilstein-journals.org This derivatization highlights a key strategy: using the title compound as a carrier for a specific side chain that imparts desired pharmacokinetic properties, which is then attached to a pharmacologically active core structure.
Pharmacological and Biological Research Potential of 1 2 2 Hydroxyethoxy Ethyl Piperidine and Its Analogues
Role as an Intermediate in Pharmaceutical Synthesis
The primary and most well-documented application of 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE in the pharmaceutical sector is as a crucial building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). researchgate.net Its bifunctional nature, containing both a tertiary amine within the piperidine (B6355638) ring and a primary alcohol group, allows it to participate in a variety of chemical reactions to create larger molecules with specific therapeutic functions. researchgate.netcymitquimica.com
A key example of its role as a precursor is in the synthesis of Pipazetate. tandfonline.comlookchem.com this compound, also known by the synonym 2-(2-Piperidinoethoxy)ethanol, is a direct intermediate used to form the side chain of the final drug molecule. tandfonline.comlookchem.com Pipazetate is a non-narcotic oral antitussive (cough suppressant) agent belonging to the pyridobenzothiazine derivative class. mdpi.comtandfonline.com The synthesis involves attaching the 2-(2-piperidinoethoxy)ethyl group to the 10H-pyrido[3,2-b] researchgate.netijnrd.orgbenzothiazine-10-carboxylic acid core, demonstrating the compound's essential role in constructing the final therapeutic product. mdpi.com
Exploration of Intrinsic Biological Activities of this compound
While primarily used as a synthetic intermediate, the inherent structure of this compound and its analogues has prompted investigations into their own biological effects. The piperidine moiety is a well-established pharmacophore, and research has sought to determine if this simpler molecule or its derivatives could serve as drug candidates themselves. cymitquimica.comencyclopedia.pub
The piperidine scaffold is a component in drugs targeting a wide array of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. encyclopedia.pub Analogues of this compound have been specifically investigated for several potential therapeutic applications.
In one study, a computer-based prediction (PASS computer program) was used to forecast the biological activities of newly synthesized analogues, specifically 1-(2-ethoxyethyl)-4-oktynyl-4-acyloxypiperidines. The results suggested that these compounds could exhibit significant anesthetic, spasmolytic (muscle-relaxing), and immunosuppressant effects. researchgate.net Further research into other piperidine derivatives has identified potent analgesic (pain-relieving) activity through interaction with µ-opioid receptors. tandfonline.com
| Predicted Activity of 1-(2-ethoxyethyl)-4-octynyl-4-acyloxy-piperidine Analogues | Probability of Activity (Pa) |
| Spasmolytic, urinary | 0.681 - 0.733 |
| Anesthetic | 0.483 - 0.665 |
| Anesthetic local | 0.426 - 0.610 |
| Spasmolytic | 0.373 - 0.635 |
| Spasmolytic, Papaverin-like | 0.350 - 0.614 |
| Immunosuppressant | 0.316 - 0.328 |
| Data derived from a computer-based prediction study on piperidine analogues. researchgate.net |
The search for new antimicrobial agents has led researchers to explore various piperidine derivatives. Studies on analogues structurally related to this compound have shown promising results against various pathogens.
For instance, a study on (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl analogue demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com Another research effort synthesized five N'-alkyl-N-(2-aminoethyl)piperidines and tested them against bacteria associated with dental plaque. The derivatives with longer alkyl chains (tetradecyl and hexadecyl) showed good bacteriostatic activity and a rapid bactericidal effect against Streptococcus mutans. nih.gov Additionally, various halogenated benzene (B151609) derivatives substituted with piperidine have been shown to inhibit the growth of several bacterial strains and the yeast-like fungus Candida albicans. nih.gov
A critical aspect of drug discovery is identifying the specific biological molecules (targets) with which a compound interacts to produce its effect. For analogues of this compound, research has identified several potential pharmacological targets.
In the field of antipsychotics, novel amide-piperidine derivatives have been optimized as multi-target agents with high affinity for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in the treatment of schizophrenia. nih.gov For pain management, certain piperidine derivatives have been confirmed to act on the µ-opioid receptor. tandfonline.com In the context of Alzheimer's disease, various piperidine-based compounds have been designed to inhibit targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE-1). encyclopedia.pub
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and assessing how these changes affect its biological activity. nih.gov This process helps to identify the key chemical features (pharmacophores) responsible for the desired therapeutic effects and allows for the rational design of more potent and selective drug candidates.
For derivatives related to this compound, SAR studies have provided valuable insights. For example, in the investigation of acrylate (B77674) analogues with antimicrobial properties, it was found that the methyl ester was more active against S. aureus than the corresponding ethyl ester, indicating that the size of the ester group influences antibacterial efficacy. biointerfaceresearch.com In the development of antimalarial agents, SAR studies on related heterocyclic structures aimed to solve issues of poor solubility and metabolic instability. researchgate.net Similarly, for piperine, a natural alkaloid containing a piperidine ring, modifications to its various structural units have been shown to either enhance or eliminate its biological activities, highlighting the specific contributions of each part of the molecule. nih.gov These studies exemplify how the foundational structure of a compound like this compound can be systematically modified to optimize its interaction with biological targets and improve its potential as a therapeutic agent.
Design and Synthesis of Bioactive Analogues
The design of bioactive analogues of this compound is guided by the principle of structural modification to enhance affinity for specific biological targets and to modulate pharmacokinetic properties. enamine.net Synthetic strategies for generating libraries of piperidine analogues are well-established and offer a robust platform for creating chemical diversity. nih.gov
Common synthetic approaches to generate analogues of this compound involve several key strategies:
Modification of the Piperidine Ring: Substituents can be introduced at various positions on the piperidine ring to explore steric and electronic effects on biological activity. For instance, the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine was achieved through the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-oktyne. researchgate.net This highlights how the 4-position of the piperidine ring can be functionalized to introduce new chemical entities.
Alteration of the N-substituent: The 1-[2-(2-hydroxyethoxy)ethyl] group can be systematically altered. This includes changing the length of the alkyl chain, modifying the ether linkage, or replacing the terminal hydroxyl group with other functional groups. For example, in the synthesis of novel antihypertensive agents, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were prepared to evaluate their inhibitory activity against T-type Ca2+ channels. nih.gov
General Synthetic Methodologies: A variety of powerful chemical reactions are employed to construct the piperidine core and introduce desired functional groups. These include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multi-component reactions that allow for the rapid assembly of complex piperidine derivatives. nih.gov For example, a hydrogen borrowing [5+1] annulation method using an iridium(III) catalyst has been reported for the stereoselective synthesis of substituted piperidines. nih.gov
The following table provides examples of synthetic strategies used to create diverse piperidine analogues, which can be applied to the core structure of this compound.
| Synthetic Strategy | Description | Potential Application to Analogues |
| Favorskii Reaction | Condensation of an alkyne with a ketone to form a propargyl alcohol. researchgate.net | Introduction of alkynyl and hydroxyl groups at the 4-position of the piperidine ring. |
| Hydrogenation | Reduction of a pyridine ring to a piperidine ring using metal catalysts. nih.gov | A fundamental method for the synthesis of the core piperidine scaffold. |
| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. nih.gov | Modification of the N-substituent by reacting a piperidine precursor with different aldehydes. |
| [5+1] Annulation | Iridium(III)-catalyzed reaction to form substituted piperidines stereoselectively. nih.gov | Advanced method for creating complex and stereochemically defined piperidine analogues. |
Correlating Structural Features with Pharmacological Responses
Understanding the relationship between the chemical structure of a molecule and its biological activity, known as the structure-activity relationship (SAR), is fundamental to drug discovery. For analogues of this compound, SAR studies aim to identify the key structural features that govern their pharmacological responses.
Systematic modifications of the lead structure and subsequent biological evaluation have revealed several important SAR trends for piperidine-containing compounds:
Impact of the Piperidine Ring Substitution: The presence, position, and nature of substituents on the piperidine ring can dramatically influence receptor affinity and selectivity. For instance, in a series of N-methyl-D-aspartate (NMDA) receptor antagonists, the introduction of a hydroxyl group at the C-4 position of the piperidine ring led to a significant decrease in affinity for α1-adrenergic receptors, thereby improving the side effect profile. nih.gov Similarly, for certain synthetic cathinones, the elongation of the aliphatic side chain at the α-carbon of the N-ethyl group resulted in an inverted U-shaped psychostimulant response. nih.gov
Role of the N-Substituent: The substituent attached to the piperidine nitrogen is crucial for activity. In a series of anti-acetylcholinesterase inhibitors, the basicity of the piperidine nitrogen was found to be critical for potent activity. nih.gov The nature of the N-substituent also plays a significant role in the affinity for sigma-1 (σ1) receptors, where different interactions of the piperidine N-atom and its substituents with the receptor's binding pocket are responsible for varying affinities. d-nb.info
Influence of Aromatic and Lipophilic Groups: The introduction of aromatic and other lipophilic moieties can enhance binding to hydrophobic pockets within receptors. In a study of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of a pyrazole (B372694) ring attached to a piperidine carboxamide was found to be a key structural requirement for potent activity. nih.gov
The following table summarizes key SAR findings for various classes of piperidine derivatives, which can inform the design of analogues of this compound.
| Compound Class | Key Structural Feature | Impact on Pharmacological Response | Target |
| NMDA Receptor Antagonists | 4-hydroxyl group on piperidine ring | Decreased affinity for α1-adrenergic receptors, improving selectivity. nih.gov | NR1/2B NMDA Receptor |
| Acetylcholinesterase Inhibitors | Basicity of piperidine nitrogen | Essential for high inhibitory potency. nih.gov | Acetylcholinesterase |
| Sigma-1 (σ1) Receptor Ligands | N-substituent on piperidine | Modulates affinity through interactions with a lipophilic binding pocket. d-nb.inforesearchgate.net | Sigma-1 Receptor |
| T-type Ca2+ Channel Blockers | Dialkyl substituents at the benzylic position | Important for increasing inhibitory activity. nih.gov | T-type Ca2+ Channels |
| Cannabinoid Receptor Antagonists | Para-substituted phenyl ring | Crucial for potent and selective antagonistic activity. nih.gov | CB1 Receptor |
Mechanistic Studies of Biological Interactions (e.g., Ligand-Receptor Dynamics, Enzyme Modulation)
Elucidating the mechanism by which a compound exerts its biological effects is a critical step in its development as a therapeutic agent. For analogues of this compound, mechanistic studies focus on understanding their interactions with biological targets at a molecular level, including ligand-receptor dynamics and enzyme modulation.
Ligand-Receptor Dynamics:
The piperidine scaffold has been shown to interact with a variety of receptors. Molecular modeling and experimental binding assays have provided insights into these interactions:
Sigma Receptors: Piperidine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the σ1 subtype. nih.gov Molecular docking studies have revealed that the piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. nih.gov The interactions within the σ1 receptor binding pocket involve key amino acid residues, and modifications to the piperidine N-substituent can alter these interactions and, consequently, the binding affinity. d-nb.inforesearchgate.net For example, the interaction of a para-substituted phenoxy group with threonine 181 in the σ1 receptor appears to be important for agonist activity. uniba.it
Nicotinic Cholinergic Receptors: Certain piperidine derivatives have been shown to interact with the nicotinic cholinergic receptor complex. nih.gov They can act as non-competitive inhibitors, binding to a site associated with the receptor-gated ion channel rather than the acetylcholine (B1216132) binding site itself. nih.gov
Enzyme Modulation:
In addition to receptor binding, piperidine-containing compounds can also act as modulators of enzyme activity.
Soluble Epoxide Hydrolase (sEH) Inhibition: Piperidine-derived amides have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Docking studies have shown that these inhibitors bind within the catalytic pocket of sEH, in proximity to key amino acids involved in the hydrolysis of EETs. nih.gov
Cyclooxygenase (COX) Inhibition: Some piperazine (B1678402) derivatives, which are structurally related to piperidines, have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. nih.gov While not directly focused on this compound, this demonstrates the potential for piperidine-based structures to target key inflammatory enzymes.
The following table outlines the mechanisms of action for different piperidine derivatives, providing a framework for investigating the biological interactions of analogues of this compound.
| Biological Target | Mechanism of Action | Key Molecular Interactions |
| Sigma-1 (σ1) Receptor | Ligand binding and receptor modulation. d-nb.infonih.gov | Interaction with a lipophilic binding pocket involving residues like Leu105, Thr181, and Tyr206. d-nb.inforesearchgate.net |
| Nicotinic Cholinergic Receptor | Non-competitive inhibition of the ion channel. nih.gov | Binding to a site distinct from the acetylcholine binding site. nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Enzyme inhibition. nih.gov | Binding within the catalytic pocket, interacting with key hydrolytic amino acids. nih.gov |
| Cyclooxygenase-2 (COX-2) | Enzyme inhibition. nih.gov | Binding to the active site of the enzyme. |
Advanced Applications and Future Research Directions
Material Science Applications of Piperidine-Based Compounds
The versatility of the piperidine (B6355638) scaffold, combined with the reactive hydroxyl group and the flexible ether linkage in 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE, opens up avenues for its application in the synthesis of novel functional materials.
One area of potential is in the development of functional polymers. The terminal hydroxyl group of this compound allows it to act as an initiator or a monomer in polymerization reactions, leading to the creation of polymers with pendant piperidine moieties. chemistryviews.org Such polymers could exhibit interesting properties, for instance, as catalysts or as materials with specific surface characteristics. For example, piperidine has been used to terminate living polymer cements in synthetic rubber production. While this is a general application of piperidine, it highlights the utility of the piperidine group in polymer chemistry. The incorporation of the full this compound unit could lead to polymers with enhanced flexibility and solubility due to the ethoxyethyl chain.
Furthermore, the compound could be a precursor for the synthesis of specialized ionic liquids (ILs). Ionic liquids are salts with low melting points that are finding increasing use as green solvents and electrolytes. nih.gov By quaternizing the nitrogen atom of the piperidine ring and selecting an appropriate anion, it is possible to design novel ILs. The presence of the hydroxyl group and ether linkages could impart specific solvating properties and influence the viscosity and conductivity of the resulting IL.
The development of hydroxyl-functionalized two-dimensional polymers (2DPs) is another exciting frontier. chemistryviews.org While direct studies using this compound are not yet reported, the principles of surface-confined reactions to create functional polymer films could be applied. The hydroxyl group could facilitate self-assembly on surfaces and provide sites for further functionalization or metal chelation, potentially leading to applications in nanosensing and catalysis. chemistryviews.org
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a platform to explore the potential of this compound in forming complex, self-assembled structures. The interplay between the hydrophobic piperidine ring and the hydrophilic hydroxyethoxyethyl chain suggests amphiphilic behavior, which could be exploited in the formation of micelles or vesicles.
A key area of interest is the formation of host-guest complexes. Piperidine derivatives have been shown to form inclusion complexes with cyclodextrins, where the piperidine moiety is encapsulated within the hydrophobic cavity of the cyclodextrin. mdpi.com This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. mdpi.com Given its structure, this compound could similarly interact with cyclodextrins and other host molecules like cucurbiturils.
The flexible oligo(ethylene glycol)-like chain in this compound is particularly interesting for the templated synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. nih.gov In a rotaxane, a linear molecule (the "thread") is threaded through a macrocycle (the "ring"), with bulky "stoppers" at the ends of the thread preventing it from unthreading. wikipedia.org The ethoxyethyl chain of our subject compound could act as a recognition site for a macrocycle, and the terminal hydroxyl group could be used to attach a bulky stopper, leading to the formation of novel rotaxanes. Such molecules are of interest for the development of molecular machines and ultrastable dyes. wikipedia.org
Innovative Methodologies for Drug Discovery and Development
The piperidine scaffold is a well-established and highly prevalent structural motif in a vast number of approved drugs. alfa-chemistry.com This makes piperidine-containing compounds, including this compound, valuable building blocks in the search for new therapeutic agents.
A significant, concrete application of this compound is its role as an intermediate in the synthesis of Pipazetate. chemicalbook.com Pipazetate is a cough suppressant, and the synthesis of this drug showcases the practical utility of this compound in pharmaceutical manufacturing. chemicalbook.comdokumen.pub
Beyond its use as an intermediate, the structural features of this compound make it a candidate for modern drug discovery approaches like fragment-based drug design (FBDD). FBDD starts with the identification of small, low-affinity "fragments" that bind to a biological target. nih.gov These fragments are then grown or linked together to create more potent and selective lead compounds. nih.gov The piperidine ring, the hydroxyethoxyethyl moiety, or the entire molecule of this compound could serve as such fragments for screening against various protein targets.
Furthermore, this compound can be utilized as a scaffold in combinatorial chemistry to generate large libraries of related molecules for high-throughput screening (HTS). nih.gov The reactive hydroxyl group provides a convenient handle for attaching a wide variety of chemical groups, allowing for the rapid exploration of the structure-activity relationship (SAR) of the resulting derivatives. This approach can accelerate the discovery of new drug candidates for a range of diseases.
Interdisciplinary Research Opportunities in Chemical Biology and Catalysis
The intersection of chemistry and biology offers fertile ground for the application of this compound in developing new tools and understanding biological processes.
In the field of chemical biology, there is a constant need for novel chemical probes to study the function of proteins and other biomolecules. nih.govnih.gov A chemical probe is a small molecule that can selectively modulate the function of a target protein. nih.gov By attaching a fluorescent dye or an affinity tag to the hydroxyl group of this compound, it could be converted into a chemical probe. The piperidine moiety could provide the binding affinity to a specific target, while the tag would allow for visualization or isolation of the target protein.
In the realm of catalysis, the piperidine nitrogen can act as a ligand to coordinate with metal centers, forming organometallic complexes with potential catalytic activity. The presence of the ether and hydroxyl oxygens could allow for multidentate coordination, influencing the stability and reactivity of the metal complex. Such catalysts could find applications in a variety of organic transformations. Additionally, piperidine itself can act as an organocatalyst, for example, in Knoevenagel condensation reactions. The specific structure of this compound might offer unique reactivity or selectivity in such transformations.
The development of enzyme mimics is another promising area. The combination of a binding site (the piperidine ring) and a reactive group (the hydroxyl group) in a flexible scaffold could be used to design small molecules that mimic the function of enzymes. These synthetic catalysts could be more stable and easier to produce than their biological counterparts.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-[2-(2-hydroxyethoxy)ethyl]piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with solvents like ethanol or THF and catalysts such as cesium carbonate (Cs₂CO₃) . For reproducibility, reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) must be rigorously controlled. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent placement on the piperidine ring (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) .
- FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) provides molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da) .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Process Parameters (CPPs) like pH, temperature, and mixing speed.
- Use Design of Experiments (DoE) to identify optimal conditions (e.g., 3-factor factorial design) .
- Validate consistency via HPLC-UV (retention time ±0.1 min) and Karl Fischer titration for moisture content (<0.5%) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for substitution reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction parameters (e.g., activation energy, solvent polarity) to optimize conditions .
Q. How can conflicting biological activity data for this compound (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or dose-dependent trends .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to isolate pathways (e.g., apoptosis vs. oxidative stress) .
- 3D-QSAR Modeling : Corrogate structural features (e.g., ether chain length) with activity to refine structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use Arrhenius equations to extrapolate degradation rates at 25°C from high-temperature data (40–60°C) .
- Factorial Design : Test pH (2–12) × temperature (4–40°C) interactions to identify degradation hotspots .
- Analytical Validation : LC-MS/MS monitors degradation products (e.g., piperidine ring oxidation) with LOD <0.1 µg/mL .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Standardized Protocols : Adopt OECD Test Guideline 105 for shake-flask solubility measurements .
- Co-Solvent Systems : Use Hansen Solubility Parameters (HSPs) to design binary solvent mixtures (e.g., water-PEG 400) .
- Machine Learning : Train models on PubChem/ChemSpider data to predict solubility in untested solvents .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
